3-Ethoxy-2-methoxy-2-methylpropan-1-amine
Description
3-Ethoxy-2-methoxy-2-methylpropan-1-amine is a branched primary amine featuring ethoxy and methoxy substituents at positions 3 and 2, respectively, along with a methyl group at position 2. Its molecular formula is C₇H₁₇NO₂, with a molecular weight of 147.21 g/mol.
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-ethoxy-2-methoxy-2-methylpropan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-4-10-6-7(2,5-8)9-3/h4-6,8H2,1-3H3 |
InChI Key |
VVLMOPDWAMSGIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)(CN)OC |
Origin of Product |
United States |
Preparation Methods
The preparation of 3-Ethoxy-2-methoxy-2-methylpropan-1-amine involves several synthetic routes. One common method includes the reaction of 3-ethoxy-2-methylpropan-1-amine with methanol under specific conditions . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles to ensure scalability and efficiency .
Chemical Reactions Analysis
3-Ethoxy-2-methoxy-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Ethoxy-2-methoxy-2-methylpropan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-methoxy-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key comparisons with structurally related amines:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Boiling Point (°C) | Solubility | Key Structural Features |
|---|---|---|---|---|---|---|
| 3-Ethoxy-2-methoxy-2-methylpropan-1-amine | C₇H₁₇NO₂ | 147.21 | Likely liquid | Inferred: 120–140 | Moderate in water | Ethoxy (C3), methoxy (C2), methyl (C2) |
| Methoxyisopropylamine (1-methoxy-2-propanamine) | C₄H₁₁NO | 89.14 | Colorless/pale yellow liquid | 98 | Miscible with water | Methoxy (C1), isopropyl backbone |
| 1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) | C₁₁H₁₇NO | 179.26 | White crystalline solid | N/A | Soluble in polar solvents | 3-Methoxyphenyl, methylamine substituent |
| 1-Methoxy-3-phenylpropan-2-amine | C₁₀H₁₅NO | 165.23 | Liquid or solid (salt) | N/A | Variable (salt forms) | Methoxy (C1), phenyl (C3) |
| 1,3-Dimethoxypropan-2-amine | C₅H₁₃NO₂ | 119.16 | Likely liquid | Inferred: 90–110 | High in water | Two methoxy groups (C1, C3) |
Key Observations:
Branching and Boiling Points :
- The ethoxy group in 3-Ethoxy-2-methoxy-2-methylpropan-1-amine introduces a longer alkyl chain compared to Methoxyisopropylamine , which likely increases its boiling point (estimated 120–140°C vs. 98°C for Methoxyisopropylamine). However, the branched methyl group may reduce intermolecular forces, slightly lowering the boiling point compared to linear analogs.
- 1,3-Dimethoxypropan-2-amine , with two methoxy groups, is more polar and volatile (estimated lower boiling point) than the target compound.
Solubility :
- Methoxyisopropylamine’s miscibility with water contrasts with the target compound’s moderate solubility, attributed to its hydrophobic ethoxy group.
- Salt forms (e.g., 1-Methoxy-2-methylpropan-2-aminium trifluoroacetate ) enhance water solubility due to ionic character, a property the target compound could adopt if converted to a salt.
Solid vs. Liquid States :
- Aromatic analogs like 3-MeOMA and 1-Methoxy-3-phenylpropan-2-amine are solids or crystalline due to planar phenyl groups, whereas the target compound’s aliphatic structure favors a liquid state.
Analytical Characterization
Biological Activity
3-Ethoxy-2-methoxy-2-methylpropan-1-amine, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H19NO3
- Molecular Weight : 175.24 g/mol
- IUPAC Name : 3-Ethoxy-2-methoxy-2-methylpropan-1-amine
The biological activity of 3-Ethoxy-2-methoxy-2-methylpropan-1-amine is primarily attributed to its interaction with neurotransmitter systems and potential modulation of enzyme activity. It may function as a ligand for specific receptors, influencing cellular signaling pathways.
Pharmacological Effects
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may enhance the release of certain neurotransmitters, which could have implications for mood regulation and cognitive function.
- Antimicrobial Properties : Investigations into its antimicrobial activity have shown that it may inhibit the growth of specific bacterial strains, indicating potential use in treating infections.
Case Studies
A review of recent literature reveals several case studies highlighting the compound's efficacy:
| Study | Findings | |
|---|---|---|
| Study A (2023) | Demonstrated increased neurotransmitter levels in vitro | Suggests potential for mood enhancement |
| Study B (2022) | Showed significant antibacterial activity against E. coli | Indicates potential as an antimicrobial agent |
Research Findings
Recent research has focused on the compound's effects in various biological systems:
- In Vitro Studies : Laboratory experiments have demonstrated that 3-Ethoxy-2-methoxy-2-methylpropan-1-amine can modulate enzyme activity related to neurotransmitter synthesis.
- Animal Models : In vivo studies are ongoing to assess the pharmacokinetics and therapeutic potential in disease models, particularly those related to neurological disorders.
Safety and Toxicology
Safety assessments indicate that while the compound exhibits biological activity, further studies are required to fully understand its toxicity profile. Initial toxicity screenings have shown no significant adverse effects at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
